molecular formula C44H56O7 B1213437 Fluorescein dilaurate CAS No. 7308-90-9

Fluorescein dilaurate

Cat. No. B1213437
CAS RN: 7308-90-9
M. Wt: 696.9 g/mol
InChI Key: MYTRGBGGRICZGN-UHFFFAOYSA-N
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Description

Fluorescein dilaurate is a fluorescein ester of lauric acid, widely used in scientific studies for its distinct properties, such as serving as a substrate in enzymatic assays and its role in diagnostic tests for pancreatic function. Its utility spans across various fields, including biochemistry and medical diagnostics, emphasizing its significance in understanding enzyme activity and diagnosing exocrine pancreatic insufficiency.

Synthesis Analysis

The synthesis of fluorescein dilaurate and related esters involves the esterification of fluorescein with fatty acids. Specifically, the synthesis of fluorescein esters, including dilaurate, has been explored for applications in fluorometric assays of lipase, highlighting the ester's improved substrate characteristics over other esters for such assays (Ge et al., 2007).

Scientific Research Applications

Hydrolytic Properties and Lipase Assay

Fluorescein dilaurate has been studied for its application in the fluorometric assay of lipase. The hydrolytic properties of fluorescein esters, including fluorescein dilaurate, were investigated, revealing fluorescein dilaurate to be a superior substrate for lipase assay due to its higher rate of hydrolysis and better K m value. This makes it an effective tool for detecting as little as 0.0001 mg/ml of lipase with significant accuracy (Ge et al., 2007).

Drug Delivery and High-Density Lipoproteins

Dilauryl fluorescein (DLF), closely related to fluorescein dilaurate, was evaluated as a probe for reconstituted high-density lipoproteins (rHDL) functioning as hydrophobic drug transport vehicles. The study demonstrated that DLF can be incorporated into rHDL and redistributed in the plasma compartment, suggesting its potential use in tracking the movement and metabolism of HDL core constituents, including cancer chemotherapeutic agents (Mcconathy et al., 2011).

Electrochemical and Optical Measurements

Fluorescein's electrochemical activity was investigated, focusing on its use in electrochemical and optical measurements. The study explored the potential of fluorescein in differential pulse voltammetry and spectrofluorimetry for detecting bioanalytes. This research highlights the adaptability of fluorescein in various pH environments and its applications in both electrochemical and spectrofluorimetric methods (Paziewska-Nowak et al., 2018).

Biological Probes and Chemical Dyes

Fluorescein derivatives, including those similar to fluorescein dilaurate, have been recognized as critical tools in biochemistry and biology, serving as fluorescent probes. Modern chemistry and molecular genetics have been applied to these compounds, enabling their use in advanced biochemical and biological experiments. This review highlights the significance of fluorescein and its derivatives in the development of sophisticated fluorescent dyes for research (Lavis, 2017).

Applications as Fluorescent Probes for Analytes Detection

Fluorescein derivatives serve as important fluorescent probes for the detection and optical imaging of various analytes. These derivatives, including fluorescein dilaurate, are used to detect changes in colors and fluorescence intensity when complexed with analytes. The review summarized the synthesis methods, optical properties, mechanisms, and applications of fluorescein probes, highlighting their sensitivity and utility in biological detection (Yan et al., 2017).

Safety And Hazards

  • Environmental Impact : Minimal environmental impact due to low usage quantities .

Future Directions

  • In Vivo Applications : Investigate its use in live animal models for disease detection and monitoring .

properties

IUPAC Name

(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRGBGGRICZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223348
Record name Fluorescein dilaurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein dilaurate

CAS RN

7308-90-9
Record name 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorescein dilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein dilaurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUORESCEIN DILAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U41013O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
746
Citations
RE Barry, MD Ene, R Barry, G Parker - The Lancet, 1982 - Elsevier
… The usefulness of fluorescein dilaurate as an indicator of pancreatic exocrine failure has … of urinary fluorescein excretion after ingestion of fluorescein dilaurate with that after ingestion of …
Number of citations: 41 www.sciencedirect.com
P Malfertheiner, M Büchler, A Müller, H Ditschuneit - Pancreas, 1987 - journals.lww.com
The value of a modified fluorescein dilaurate (FDL) serum test for the detection of pancreatic exocrine insufficiency was investigated in 89 patients with and without pancreatic disease. …
Number of citations: 64 journals.lww.com
JS Forsyth - Archives of disease in childhood, 1991 - ncbi.nlm.nih.gov
… significantly different fluorescein dilaurate excretion ratios … study was to compare the fluorescein dilaurate test with faecal … Although the fluorescein dilaurate test appears to detect …
Number of citations: 2 www.ncbi.nlm.nih.gov
RE Barry, WA Behrendt - Arzneimittel-forschung, 1985 - europepmc.org
… been studied under the conditions of the fluorescein dilaurate test (Pancreolauryl-Test) in … By contrast, fluorescein from fluorescein dilaurate showed a 56% bioavailability under the …
Number of citations: 16 europepmc.org
EJ Boyd, JG Cumming, A Cuschieri, RA Wood… - Journal of Clinical …, 1982 - jcp.bmj.com
… The latter studies evaluated the fluorescein-dilaurate test in preselected groups comprising … of the fluorescein-dilaurate test in clinical practice. We conclude that the fluorescein-dilaurate …
Number of citations: 35 jcp.bmj.com
FY Ge, LG Chen, XL Zhou, HY Pan, FY Yan, GY Bai… - Dyes and …, 2007 - Elsevier
… In contrast to fluorescein dibutyrate, fluorescein dilaurate was found to be a better substrate for the assay of lipase with the higher rate of hydrolysis and better K m value. As little as …
Number of citations: 29 www.sciencedirect.com
J Keller, J Ørnsholt, F Andersen… - Scandinavian Journal of …, 1985 - Taylor & Francis
… The fluorescein dilaurate test (Bancreolauryl-Test@) is an indirect test where an ester, fluorescein dilaurate, is ingested at the start of the test part together with a standard meal and …
Number of citations: 3 www.tandfonline.com
J Puntis - Arch Dis Child, 1986 - Citeseer
… positive correlation of fluorescein dilaurate test result … fluorescein dilaurate test result would have been very poor. (2) The authors chose a cut off point of 20 for the fluorescein dilaurate …
Number of citations: 1 citeseerx.ist.psu.edu
LM Burrell, EJS Boyd, KG Wormsley - Scandinavian Journal of …, 1991 - Taylor & Francis
… To assess whether the fluorescein dilaurate test can be used in a similar manner we have … hydrolysis of fluorescein dilaurate in vitro, and on the results of the fluorescein dilaurate test in …
Number of citations: 1 www.tandfonline.com
P Malfertheiner, M Büchler, A Müller… - Clinical physiology and …, 1985 - europepmc.org
The detection rate of pancreatic disease using the indirect pancreatic function test with orally administered substrate fluorescein dilaurate (FDL) was evaluated in 290 patients. The …
Number of citations: 20 europepmc.org

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